

What is 2-Methoxy-5-methylbenzoic acid?

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

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An In-Depth Technical Guide to **2-Methoxy-5-methylbenzoic acid**

Abstract

This technical guide provides a comprehensive overview of **2-Methoxy-5-methylbenzoic acid** (CAS No. 25045-36-7), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, outlines plausible synthetic and purification methodologies, discusses its applications as a chemical intermediate, provides a thorough guide to its analytical characterization, and summarizes essential safety and handling protocols. The content is structured to deliver not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a self-validating and authoritative resource.

Core Compound Identity and Physicochemical Properties

2-Methoxy-5-methylbenzoic acid is an organic compound featuring a benzoic acid core with a methoxy group at the ortho-position and a methyl group at the meta-position relative to the carboxyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Nomenclature and Chemical Identifiers

- IUPAC Name: **2-methoxy-5-methylbenzoic acid**^[1]
- Synonyms: No common synonyms are widely used.

- CAS Number: 25045-36-7[1]
- Molecular Formula: C₉H₁₀O₃[1]
- Molecular Weight: 166.17 g/mol [1]
- InChI Key: QEFQGRZFYWPDSU-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of **2-Methoxy-5-methylbenzoic acid** are summarized in the table below. These parameters are critical for designing synthetic reactions, purification schemes, and formulation strategies.

Property	Value	Source
Physical State	Solid, typically a powder or crystals.	General Knowledge
Melting Point	68-72 °C	--INVALID-LINK--
Boiling Point	295.5 ± 20.0 °C (Predicted)	--INVALID-LINK--
Octanol/Water Partition Coefficient (logP)	1.702 (Crippen Calculated)	--INVALID-LINK--
Water Solubility (logWS)	-2.13 (Crippen Calculated)	--INVALID-LINK--
pKa	Data not available; expected to be similar to other benzoic acids (~4.2)	General Knowledge

Chemical Structure

The molecular structure of **2-Methoxy-5-methylbenzoic acid** is depicted below.

Caption: Chemical structure of **2-Methoxy-5-methylbenzoic acid**.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the methylation of the corresponding phenolic precursor, 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid). This method is an application of the Williamson ether synthesis.

Proposed Synthetic Route: Williamson Ether Synthesis

The rationale for this choice is the high efficiency and selectivity of O-methylation of phenols under basic conditions. The starting material, 2-hydroxy-5-methylbenzoic acid, can be prepared via the Kolbe-Schmitt reaction from p-cresol.[2] The subsequent methylation specifically targets the more acidic phenolic hydroxyl group over the carboxylic acid proton when an appropriate base and stoichiometry are used.

Detailed Experimental Protocol (Proposed)

Reaction: Methylation of 2-hydroxy-5-methylbenzoic acid.

Materials:

- 2-hydroxy-5-methylbenzoic acid (1.0 eq)
- Anhydrous potassium carbonate (K_2CO_3) (2.5 eq)
- Dimethyl sulfate ($(CH_3)_2SO_4$) or Methyl iodide (CH_3I) (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

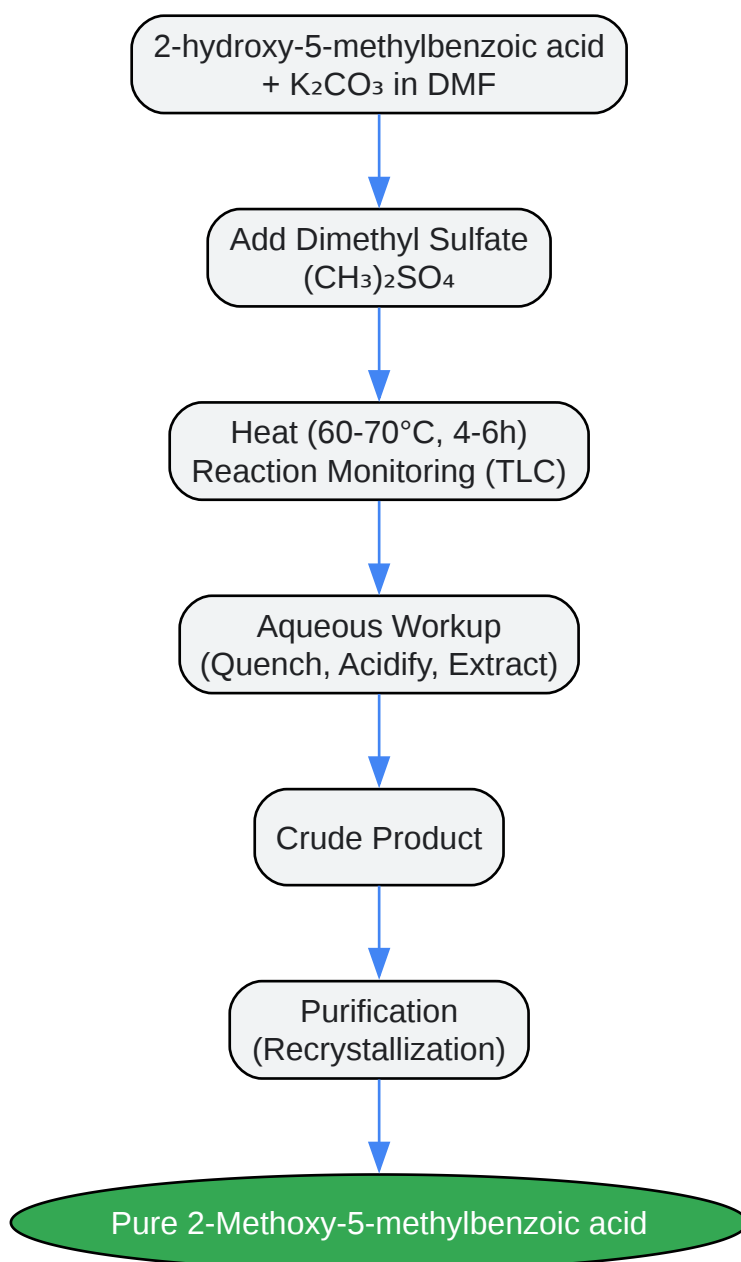
Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxy-5-methylbenzoic acid and anhydrous DMF.
- Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
- Stir the mixture vigorously at room temperature for 30 minutes.
- Slowly add dimethyl sulfate (or methyl iodide) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a chemical fume hood.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
- Acidify the aqueous mixture to pH ~2 with 1 M HCl. A precipitate should form.
- Extract the product into diethyl ether (3x volumes).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **2-Methoxy-5-methylbenzoic acid** can be purified by recrystallization. A suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, should be determined empirically to yield high-purity crystals.

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries. **2-Methoxy-5-methylbenzoic acid** is no exception, serving as a valuable intermediate for constructing more complex molecular architectures.

Intermediate in Organic Synthesis

The carboxylic acid and the aromatic ring functionalities provide two distinct handles for chemical modification. It can be used as a precursor in the synthesis of heterocycles, such as pyrazoles, which are common motifs in medicinal chemistry. For example, it can be converted to malon (2-methoxy-5-methyl) anilic acid hydrazide, a key component in synthesizing substituted pyrazole compounds.[3]

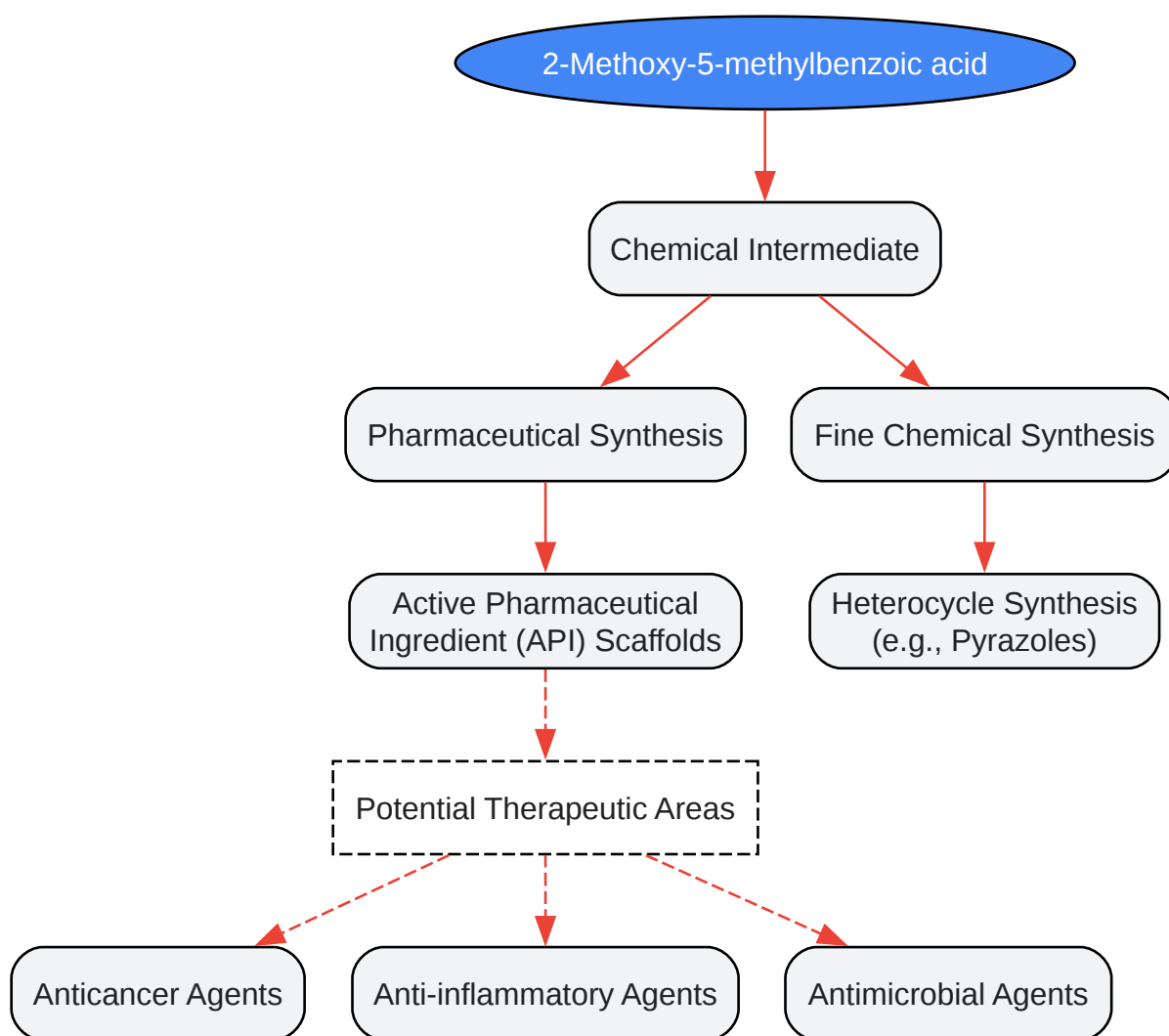
Scaffold in Medicinal Chemistry

While data on the specific biological activity of **2-Methoxy-5-methylbenzoic acid** is limited, its structural motifs are present in various biologically active molecules. Methoxybenzoic acid derivatives have been investigated for a range of therapeutic applications.

- **Anticancer Potential:** Many benzoic acid derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms within cancer cells.[4]
- **Anti-inflammatory and Analgesic Activity:** The related compound 2-Amino-5-methoxybenzoic acid is a key intermediate for synthesizing anti-inflammatory and analgesic agents.
- **Antimicrobial Properties:** The p-methoxy isomer of cinnamic acid, which can be metabolized to p-methoxybenzoic acid, has shown notable antimicrobial activity.[5]

The unique substitution pattern of **2-Methoxy-5-methylbenzoic acid** makes it an attractive scaffold for library synthesis in drug discovery campaigns to explore these and other potential therapeutic areas.

Logical Application Pathway



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Caption: Relationship between the core compound and its applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Data Summary

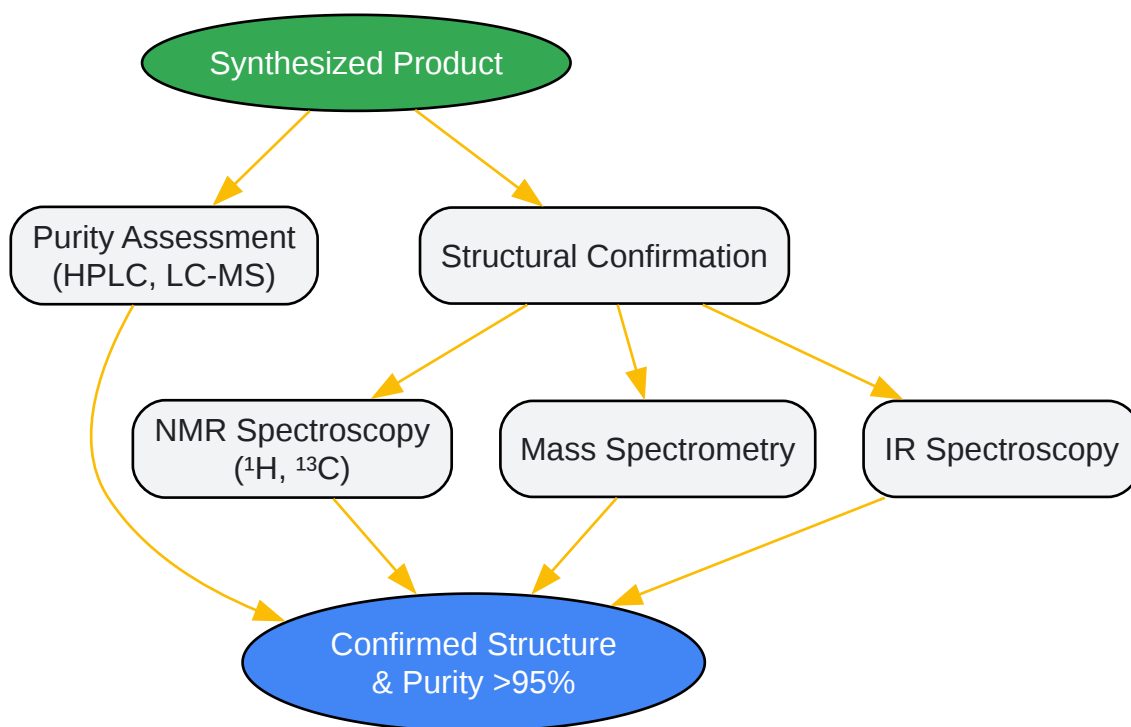
The following table summarizes the expected spectroscopic data for **2-Methoxy-5-methylbenzoic acid**. The NMR predictions are based on established principles of substituent

effects on chemical shifts, by comparing with data from similar structures.[\[6\]](#)[\[7\]](#)

Technique	Expected Peaks / Signals
^1H NMR	~10.5-12.5 ppm (s, 1H, -COOH), ~7.0-7.5 ppm (m, 3H, Ar-H), ~3.8 ppm (s, 3H, -OCH ₃), ~2.3 ppm (s, 3H, Ar-CH ₃)
^{13}C NMR	~165-170 ppm (C=O), ~155-160 ppm (C-OCH ₃), ~110-140 ppm (Ar-C), ~55 ppm (-OCH ₃), ~20 ppm (Ar-CH ₃)
IR (Infrared)	2500-3300 cm ⁻¹ (broad, O-H stretch), ~1700 cm ⁻¹ (strong, C=O stretch), ~1250 cm ⁻¹ (C-O stretch), 2900-3000 cm ⁻¹ (C-H stretch) [8]
Mass Spec (EI)	Molecular Ion [M] ⁺ at m/z 166. Key fragment at m/z 119 [M - COOH - CH ₃] ⁺ . [1]

Analytical Workflow

The process for confirming the structure and purity of a synthesized batch is outlined below.



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Caption: Standard workflow for analytical characterization.

Safety and Handling

Proper handling of **2-Methoxy-5-methylbenzoic acid** is crucial to ensure laboratory safety.

Hazard Identification

Based on aggregated GHS data, the compound is classified as follows:

- GHS Classification: Acute Toxicity, Oral, Category 4.[\[1\]](#)
- Hazard Statement: H302: Harmful if swallowed.[\[1\]](#)
- Signal Word: Warning.[\[1\]](#)

Precautionary Measures and Handling

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[\[1\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First-Aid Measures

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[\[1\]](#)
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.

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